molecular formula C10H12OS B2367667 (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol CAS No. 1341993-00-7

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol

Cat. No.: B2367667
CAS No.: 1341993-00-7
M. Wt: 180.27
InChI Key: JGJPHYWSLJHCDL-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol is an organic compound with the molecular formula C10H12OS. It is a derivative of benzopyran, featuring a methanethiol group attached to the 1-position of the dihydrobenzopyran ring.

Scientific Research Applications

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol typically involves the reaction of benzopyran derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a halogenated benzopyran reacts with methanethiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol is unique due to its methanethiol group, which imparts distinct reactivity and potential biological activities compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJPHYWSLJHCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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